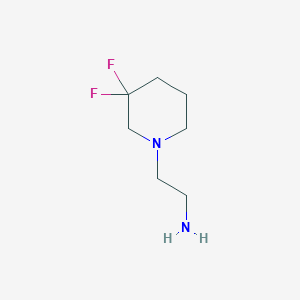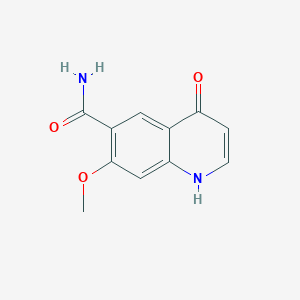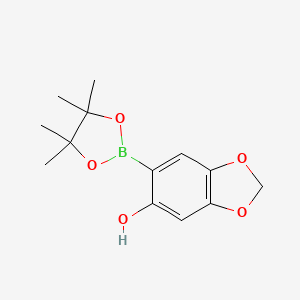
2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine is a chemical compound that features a piperidine ring substituted with two fluorine atoms at the 3-position and an ethylamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Ethylamine Group: The ethylamine group can be introduced via nucleophilic substitution reactions using ethylamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the ethylamine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the ethylamine group can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and exerting its effects.
類似化合物との比較
2-(3,3-Difluoro-piperidin-1-YL)-methanol: Similar structure but with a hydroxyl group instead of an ethylamine group.
2-(3,3-Difluoro-piperidin-1-YL)-acetic acid: Contains a carboxylic acid group instead of an ethylamine group.
Uniqueness: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine is unique due to the presence of both fluorine atoms and the ethylamine group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications compared to similar compounds.
特性
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)2-1-4-11(6-7)5-3-10/h1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKYVPJCKJYQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2-Azaniumylphenyl)-3-oxopropyl]azanium;dibromide](/img/structure/B8005315.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine](/img/structure/B8005326.png)




![[4-(1H-Pyrazol-4-yl)phenyl]boronic acid](/img/structure/B8005352.png)




![Tert-butyl N-[4-(2-hydroxyethyl)pyridin-3-yl]carbamate](/img/structure/B8005398.png)

